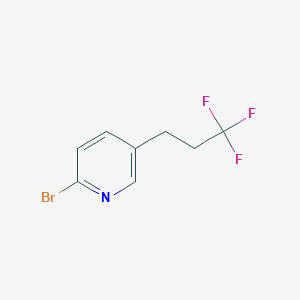
Macusine B chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macusine B chloride is an alkaloid compound isolated from the plant Strychnos toxifera. It is known for its pharmacological properties, including blocking α-adrenergic receptors and stimulating β-receptors in vivo and in vitro . This compound has been studied for its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Macusine B chloride involves several steps, starting from the extraction of the alkaloid from the plant source. The synthetic route typically includes the isolation of the alkaloid followed by its conversion to the chloride form. Specific reaction conditions, such as temperature, pH, and solvents used, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly employed in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Macusine B chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Macusine B chloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid chemistry and reaction mechanisms. In biology, it is investigated for its effects on cellular processes and receptor interactions. In medicine, this compound is studied for its potential therapeutic applications, including its use as a cardiovascular agent and its effects on neurotransmitter systems . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
The mechanism of action of Macusine B chloride involves its interaction with α-adrenergic and β-adrenergic receptors. By blocking α-adrenergic receptors and stimulating β-receptors, this compound can modulate various physiological responses, including heart rate and blood pressure . The molecular targets and pathways involved in its action include adrenergic signaling pathways and neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Macusine B chloride include other alkaloids isolated from the Strychnos genus, such as guiachrysine, guiaflavine, and 5’,6’-dehydroguiaflavine . These compounds share structural similarities and pharmacological properties with this compound.
Uniqueness: What sets this compound apart from similar compounds is its specific receptor interactions and unique chemical structure. Its ability to selectively block α-adrenergic receptors while stimulating β-receptors makes it a valuable compound for pharmacological research and potential therapeutic applications .
Propiedades
Número CAS |
2011-22-5 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol;chloride |
InChI |
InChI=1S/C20H25N2O.ClH/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23;/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3;1H/q+1;/p-1/b12-3-;/t14-,16+,18-,19-,22+;/m0./s1 |
Clave InChI |
ZMEUNDHRRRZOSF-WWTOPZKJSA-M |
SMILES isomérico |
C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-] |
SMILES canónico |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
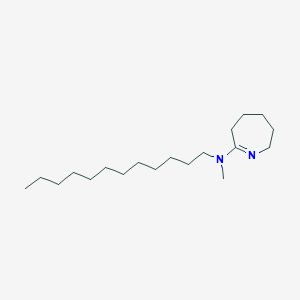
![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
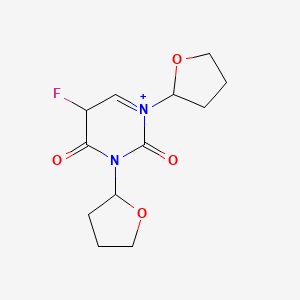
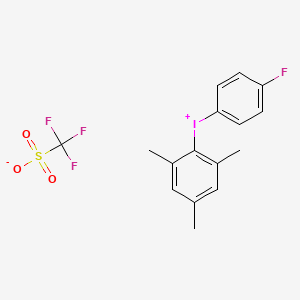
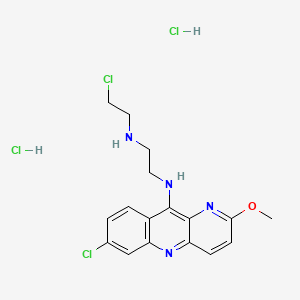
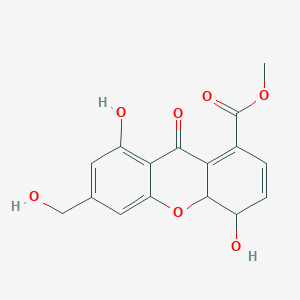

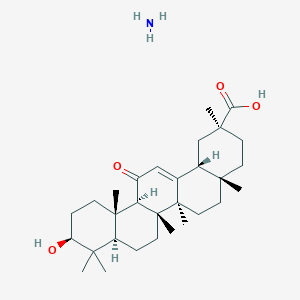
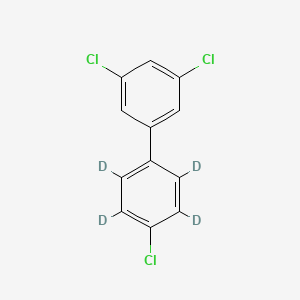
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
